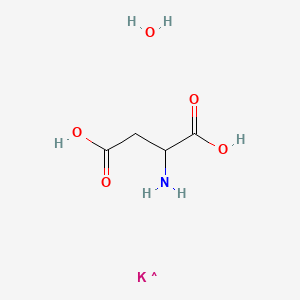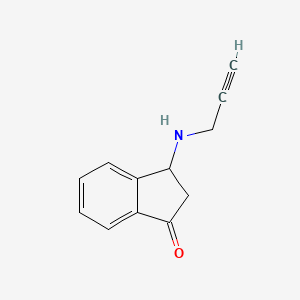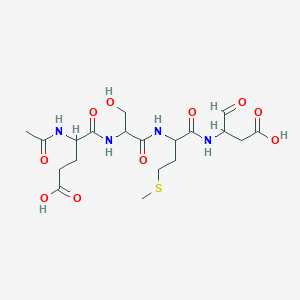
2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- typically involves the phosphorylation of geraniol. One common method is the reaction of geraniol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve similar phosphorylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate ester back to the alcohol form.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Geranial (citral) or geranic acid.
Reduction: Geraniol.
Substitution: Various substituted geranyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flavors and fragrances, as well as in the formulation of cosmetic products.
Wirkmechanismus
The mechanism of action of 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- involves its interaction with biological membranes and enzymes. The phosphate group allows the compound to participate in phosphorylation reactions, which are crucial in various metabolic pathways. It can act as a substrate for kinases, leading to the formation of phosphorylated intermediates that play key roles in cellular signaling and energy transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geraniol: The parent alcohol from which the phosphate ester is derived.
Nerol: A stereoisomer of geraniol with similar properties.
Citral: An aldehyde derived from the oxidation of geraniol.
Geranyl acetate: An ester formed by the acetylation of geraniol.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- is unique due to its phosphate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in phosphorylation reactions, making it valuable in biochemical and pharmaceutical applications.
Eigenschaften
Molekularformel |
C10H17O3P |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium |
InChI |
InChI=1S/C10H17O3P/c1-9(2)5-4-6-10(3)7-8-13-14(11)12/h5,7H,4,6,8H2,1-3H3/b10-7+ |
InChI-Schlüssel |
CPSCNLRUVRDUKP-JXMROGBWSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C |
Kanonische SMILES |
CC(=CCCC(=CCO[P+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


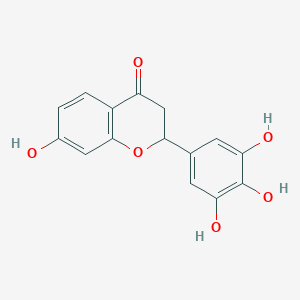
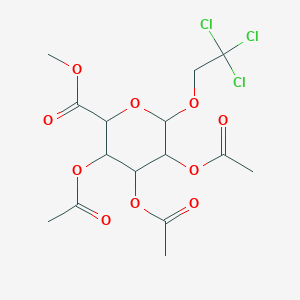
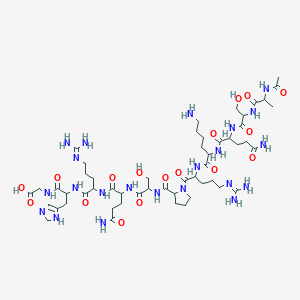


![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
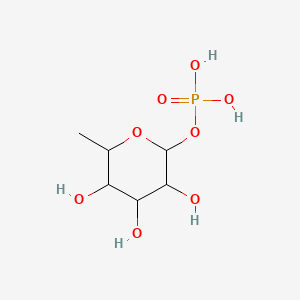

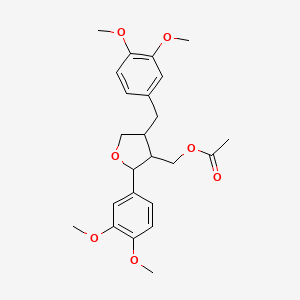

![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
